Pentadecanedioic acid

Vue d'ensemble

Description

Pentadecanedioic acid, also known as 1,15-Pentadecanedioic acid, is a long-chain fatty acid . It is used in the synthesis of cyclopentadecanone, cyclopentadecanolide, muscone, and others .

Molecular Structure Analysis

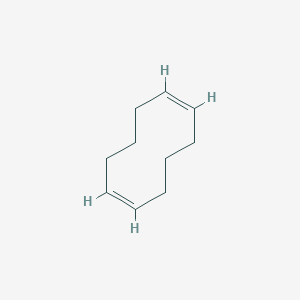

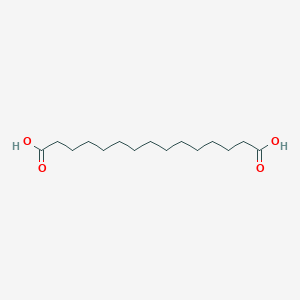

The molecular formula of Pentadecanedioic acid is C15H28O4 . Its average mass is 272.380 Da and its monoisotopic mass is 272.198761 Da .Chemical Reactions Analysis

Pentadecanedioic acid has been shown to have broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It has also been used in the production of pentadecanedioic acid from 15-hydroxypentadecanoic acid .Physical And Chemical Properties Analysis

Pentadecanedioic acid has a density of 1.0±0.1 g/cm3, a boiling point of 445.8±18.0 °C at 760 mmHg, and a flash point of 237.5±17.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique

Metabolic and Heart Health

Pentadecanoic acid is an essential odd-chain saturated fat found in butter and is necessary in the diet to support long-term metabolic and heart health .

Anti-Inflammatory Properties

Pentadecanoic acid has broad anti-inflammatory activities involving 36 biomarkers across 10 systems . It lowers MCP-1, TNF, IL-10, IL-17A/F, which are key markers of inflammation .

Antiproliferative Activities

Pentadecanoic acid has antiproliferative activities, which means it can inhibit cell growth, a property that is particularly relevant in the context of cancer .

Mood Disorders

At certain concentrations, Pentadecanoic acid has cell-based properties similar to bupropion, a compound commonly used to treat depression and other mood disorders .

Antimicrobial Properties

Pentadecanoic acid mimics two antimicrobials, climabazole and clarithromycin, indicating potential antimicrobial properties .

Cancer Therapeutics

At higher concentrations, Pentadecanoic acid’s activities match that of two common anti-cancer therapeutics, gemcitabine and paclitaxel .

Mécanisme D'action

Target of Action

Pentadecanedioic acid, also known as C15:0, is an odd-chain saturated fatty acid found in butter . It has been identified as an essential fatty acid necessary for long-term metabolic and heart health . The primary targets of pentadecanedioic acid are AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), both of which are core components of the human longevity pathway .

Mode of Action

Pentadecanedioic acid interacts with its targets by activating AMPK and inhibiting mTOR . This interaction results in broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been observed that pentadecanedioic acid has dose-dependent, broad anti-inflammatory and antiproliferative activities .

Biochemical Pathways

The biochemical pathways affected by pentadecanedioic acid include the AMPK and mTOR pathways . The activation of AMPK and inhibition of mTOR by pentadecanedioic acid can lead to various downstream effects, including anti-inflammatory, antifibrotic, and anticancer activities .

Pharmacokinetics

It is known that pentadecanedioic acid is a prodrug that requires activation by very long-chain acyl-coa synthetase-1 (acsvl1) to modulate both targets . More research is needed to fully understand the ADME properties of pentadecanedioic acid and their impact on bioavailability.

Result of Action

The molecular and cellular effects of pentadecanedioic acid’s action are broad and clinically relevant. It has been observed to have dose-dependent activities across numerous human cell-based systems that are broader and safer than eicosapentaenoic acid (EPA), a leading omega-3 fatty acid . These activities parallel common therapeutics for mood disorders, microbial infections, and cancer .

Action Environment

The action environment of pentadecanedioic acid can influence its action, efficacy, and stability. For instance, the optimal conditions for producing pentadecanedioic acid from 15-hydroxypentadecanoic acid by a biocatalyst were found to be pH 8.0, 35°C, 5% (v/v) methanol, 40 g L−1 cells, and 60 mM 15-hydroxypentadecanoic acid with agitation at 250 rpm . More research is needed to fully understand how environmental factors influence the action of pentadecanedioic acid.

Safety and Hazards

Orientations Futures

Pentadecanedioic acid has been found to have clinically relevant activities across numerous human cell-based systems that were broader and safer than EPA, a leading omega-3 fatty acid . These activities paralleled common therapeutics for mood disorders, microbial infections, and cancer . This supports the emerging role of C15:0 as an essential fatty acid .

Propriétés

IUPAC Name |

pentadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZVDPWKGXMQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074337 | |

| Record name | Pentadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadecanedioic acid | |

CAS RN |

1460-18-0 | |

| Record name | Pentadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9LD26ZA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different polymorphic forms of pentadecanedioic acid and how do their structures differ?

A1: Pentadecanedioic acid exhibits polymorphism, primarily existing in three forms: α, β, and γ. The α form (P21/c, Z=4) and β form (C2/c, Z=4) are commonly observed for odd and even carbon dicarboxylic acids, respectively. The γ form (C2/c, Z=4) is a high-temperature form observed just before melting at 383K []. The main structural difference between these forms lies in the packing arrangement of the carboxyl groups at the ends of the molecule and the resulting interlayer distances [].

Q2: Which polymorphic form of pentadecanedioic acid is the most stable at room temperature?

A3: Slurry experiments indicate that the β form of pentadecanedioic acid exhibits the highest stability at room temperature [].

Q3: How can pentadecanedioic acid be used in the synthesis of other compounds?

A4: Pentadecanedioic acid serves as a key starting material for the synthesis of cyclopentadecanolide []. This cyclic molecule finds applications in various fields.

Q4: What analytical techniques are commonly employed for the characterization and quantification of pentadecanedioic acid?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for both qualitative and quantitative analysis of pentadecanedioic acid []. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed for identification and structural confirmation [].

Q5: Can you elaborate on the application of HPLC for pentadecanedioic acid analysis?

A6: Reversed-phase HPLC, specifically utilizing a C18 column, is the preferred mode for pentadecanedioic acid analysis [, ]. The mobile phase typically consists of a mixture of methanol, acetonitrile, and water, with trifluoroacetic acid added to enhance peak shape and resolution [, ].

Q6: Are there any specific challenges associated with analyzing pentadecanedioic acid using these techniques?

A7: Due to the lack of strong chromophores in its structure, direct UV detection of pentadecanedioic acid may lack sensitivity. To overcome this, derivatization techniques or the use of an internal standard, like lauric acid, can be employed [, ].

Q7: Has pentadecanedioic acid been investigated for its biological activity?

A8: Research indicates that pentadecanedioic acid, along with other dibasic acids, exhibits partial suppression of the SOS-inducing activity of certain mutagens like AF-2, Trp-P-1, and Glu-P-1 in the Salmonella typhimurium TA1535/pSK1002 umu test [].

Q8: How does pentadecanedioic acid compare to other dibasic acids in terms of its ability to suppress mutagen activity?

A9: Among the dibasic acids tested, tetradecanedioic acid demonstrated the highest suppressive effect against AF-2, inhibiting 70% of its SOS-inducing activity at a concentration of 1.5 μmol/mL []. Further research is necessary to fully elucidate the structure-activity relationships and the mechanism underlying this suppression.

Q9: Are there any known methods to produce pentadecanedioic acid?

A10: Pentadecanedioic acid can be produced via several methods. One approach involves the oxidation of 15-hydroxypentadecanoic acid using an engineered biocatalyst incorporating a co-factor regeneration system []. Chemical synthesis routes from cyclododecanone or dodecanedioic acid have also been reported [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.